(R)-3-(Benzyloxy)-2-hydroxypropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130111-08-9 | |
| Record name | (2R)-3-(benzyloxy)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatizations of R 3 Benzyloxy 2 Hydroxypropanoic Acid
Conversion to Esters
The carboxylic acid functionality of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid can be readily converted to its corresponding esters through various established methods. One of the most common approaches is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. mdpi.com This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester. mdpi.com
A greener and more efficient alternative for esterification involves the use of a dried Dowex H+/NaI system. arkat-usa.org This method has been successfully applied to the synthesis of various esters from carboxylic acids. For instance, the esterification of tropic acid with methanol (B129727) using this system afforded the corresponding methyl ester in high yield. arkat-usa.org
| Reactant | Reagents | Product | Yield | Reference |
| Tropic acid | MeOH, Dried Dowex 50W-X8, Dried NaI | 3-Hydroxy-2-phenylpropanoic acid methyl ester | 83% | arkat-usa.org |
| Tropic acid | 2-propanol, Dried Dowex 50W-X8, Dried NaI | 3-Hydroxy-2-phenylpropanoic acid isopropyl ester | 72% | arkat-usa.org |
| Benzoic acid | MeOH, Dried Dowex 50W-X8, Dried NaI | Methyl benzoate | 82% | arkat-usa.org |
| 4-Hydroxybenzoic acid | EtOH, Dried Dowex 50W-X8, Dried NaI | 4-Hydroxybenzoic acid ethyl ester | 51% | arkat-usa.org |
This table presents data on the esterification of various carboxylic acids using the Dowex H+/NaI method, illustrating its potential applicability to this compound.
Amide Bond Formation
The formation of amides from this compound and an amine is a fundamental transformation that can be achieved using a variety of coupling reagents. nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov
Phosphonium-based reagents like Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective for amide bond formation. nih.gov
Direct amidation reactions, which circumvent the need for stoichiometric activating agents, represent a more atom-economical approach. These reactions are often catalyzed by Lewis acids such as Nb2O5, which has been shown to be a reusable and effective catalyst for the amidation of a range of carboxylic acids and amines. Boron-based catalysts have also emerged as powerful tools for direct dehydrative amidation. nih.gov
| Carboxylic Acid | Amine | Catalyst/Reagent | Product | Reference |
| n-dodecanoic acid | aniline | Nb2O5 | N-phenyl-dodecanamide | |
| Boc-Phe-OH | benzylamine | Toluene (reflux) | Boc-Phe-NHBn | |
| Aromatic carboxylic acids | Arylamines | B2(NMe2)4 or B2(OH)4 | Arylamide | nih.gov |
This table showcases examples of amide bond formation using various methods, which are applicable to the derivatization of this compound.
Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation in organic synthesis. For many simple carboxylic acids, this process requires harsh conditions. However, the presence of specific functional groups can facilitate decarboxylation. For instance, β-keto acids readily undergo decarboxylation upon gentle heating.
A common laboratory method for the decarboxylation of carboxylic acids and their salts is heating with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. This method is effective for converting sodium salts of carboxylic acids to hydrocarbons. For example, heating sodium ethanoate with soda lime produces methane.
More recently, photoredox catalysis has enabled novel decarboxylative cross-coupling reactions. For instance, the decarboxylative hydroxylation of benzoic acids to phenols has been achieved at mild temperatures using a copper-catalyzed, photoinduced ligand-to-metal charge transfer (LMCT) process. This method overcomes the high activation barriers associated with traditional decarboxylation of aryl carboxylic acids.
Selective Transformations of Epoxide Intermediates
This compound can serve as a precursor to chiral epoxide intermediates, which are valuable building blocks in asymmetric synthesis. The stereochemistry of the epoxide dictates the configuration of the resulting products from nucleophilic ring-opening reactions.
The regioselective and stereoselective ring-opening of these epoxides with various nucleophiles allows for the introduction of a wide range of functional groups. For example, the reaction of an epoxide with a cuprate (B13416276) reagent, such as lithium dimethylcuprate (LiCu(Me)2), can lead to the formation of a new carbon-carbon bond with high regioselectivity. Similarly, ring-opening with 2-lithio-1,3-dithiane provides a route to polypropionate structures.
| Epoxide Precursor | Nucleophile/Reagent | Product Type | Reference |
| Chiral allylic alcohol | mCPBA, then LiCu(Me)2 | Polypropionate | |
| Dithianative epoxide | 2-lithio-1,3-dithiane | Dithioacetal | |
| Epoxy alcohol | TBSOTf | Optically active aldehyde |
This table provides examples of transformations involving epoxide intermediates, which can be conceptually applied to derivatives of this compound.
Functionalization for Specific Ligand Design
The structural framework of this compound makes it an attractive starting material for the synthesis of custom ligands for various applications, including medicinal chemistry and catalysis. The hydroxyl and carboxyl groups provide convenient handles for modification and attachment to other molecular scaffolds.
For example, in the design of ligands for opioid receptors, morphinan (B1239233) structures are often functionalized at the 3-position. Synthetic strategies involve converting the 3-hydroxy group to a triflate, which can then undergo a Buchwald-Hartwig coupling reaction to introduce an amino group. This amino group can be further derivatized to generate a library of ligands with varying substituents. The synthesis of Schiff base ligands derived from amino acids and their subsequent complexation with metal ions is another area where such functionalization is crucial.
Formation of Functionalized Dilactones
The formation of a dilactone from two molecules of this compound involves an intermolecular esterification, or lactonization, to form a cyclic diester. While direct dimerization to a dilactone is a specific transformation, the principles of lactone formation from hydroxy acids are well-established.
One approach to lactonization is the use of iodine as a catalyst under solvent-free conditions, which has been shown to be effective for the intramolecular cyclization of 3-hydroxy acids. Another strategy involves the epoxidation of a γ,δ-unsaturated ester precursor followed by acid-catalyzed lactonization. mdpi.com The mechanism involves the protonation of the oxirane ring, followed by intramolecular nucleophilic attack by the ester's carbonyl oxygen. mdpi.com Although these examples describe intramolecular lactonization to form monolactones, the underlying principles of activating the carboxylic acid and promoting ester formation are relevant to the intermolecular formation of dilactones.
| Starting Material | Reagents | Product | Reference |
| 3-hydroxy acids | Iodine | Lactones | |
| γ,δ-unsaturated ester | m-CPBA, trifluoroacetic acid | δ-hydroxy-γ-lactone | mdpi.com |
This table illustrates methods for lactone formation from hydroxy acids, providing a basis for envisioning the synthesis of dilactones from this compound.
Applications in Advanced Organic Synthesis
Role as a Chiral Building Block
The term "chiral building block" refers to an enantiomerically pure compound that can be incorporated into a larger molecule to introduce a specific stereocenter. (R)-3-(Benzyloxy)-2-hydroxypropanoic acid fits this description perfectly, serving as a foundational element in asymmetric synthesis, where the control of stereochemistry is paramount. Chiral α- and β-hydroxy acids are recognized for their utility as tether groups in diastereoselective reactions, enabling the synthesis of enantiomerically pure compounds. researchgate.net
The primary application of this compound as a chiral building block is in the synthesis of other optically active compounds. The inherent chirality at the C2 position, defined by the (R)-configuration, is transferred to new molecules during a synthetic sequence. This strategy is fundamental to creating enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals, where often only one enantiomer exhibits the desired biological activity.
The presence of both a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, such as esterification, amidation, and oxidation/reduction, without disturbing the chiral center. For instance, chiral α-hydroxy acids like lactic acid have been used as precursors for chiral stationary phases for the optical resolution of amino acid derivatives. researchgate.net This highlights the utility of the 2-hydroxypropanoic acid scaffold in creating tools for stereochemical control.
Key Transformations and Resulting Optically Active Scaffolds:
| Starting Moiety | Transformation | Resulting Chiral Scaffold | Significance |
|---|---|---|---|
| (R)-2-hydroxy acid | Esterification / Amidation | Chiral esters and amides | Introduction of new functional groups while retaining stereointegrity. |
| (R)-2-hydroxy acid | Reduction of carboxylic acid | Chiral 1,2-diols | Versatile intermediates for further synthesis. |
| Benzyl (B1604629) ether | Deprotection (Hydrogenolysis) | Chiral dihydroxy acid | Unmasking a primary alcohol for selective functionalization. |
Unnatural amino acids are non-proteinogenic amino acids that are crucial in medicinal chemistry for designing peptides and small molecule drugs with improved properties, such as enhanced stability and receptor affinity. bioascent.com this compound serves as an excellent precursor for the synthesis of various unnatural amino acids.
A closely related compound, 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid, is a derivative of the natural amino acid serine. medchemexpress.com By starting with the this compound scaffold, the hydroxyl group can be converted to an amino group with retention or inversion of configuration, a common strategy in amino acid synthesis. The benzyloxy group at the 3-position provides a handle for creating diverse side chains, a key feature of unnatural amino acids.
Synthetic Utility in Unnatural Amino Acid Synthesis:
From Hydroxy to Amino: The hydroxyl group at the C2 position can be activated (e.g., by tosylation or mesylation) and then displaced with an azide (N₃⁻), followed by reduction to the corresponding amine. This process allows for the creation of an α-amino acid structure.
Side-Chain Modification: The benzyl group can be removed to reveal a primary alcohol, which can then be oxidized or further functionalized to create a wide array of side chains not found in natural amino acids.
Asymmetric catalysis relies on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The synthesis of these ligands is a critical area of research, and chiral building blocks are often the starting point.
While direct synthesis of a ligand from this compound is not widely documented, the closely related and structurally simpler (S)-lactic acid ((S)-2-hydroxypropanoic acid) has been successfully used to prepare the renowned chiral ligand (R)-1,2-bis(diphenylphosphino)propane, also known as (R)-prophos. researchgate.net This established synthetic connection demonstrates the potential of the 2-hydroxypropanoic acid framework as a precursor to valuable phosphine ligands used in asymmetric hydrogenation and other transformations. researchgate.net The synthesis typically involves converting the carboxylic acid and hydroxyl groups into other functionalities capable of being linked to phosphine groups. Chiral hydroxamic acids have also emerged as versatile ligands in asymmetric synthesis, particularly for natural products. mdpi.com
Key Intermediate in Complex Molecule Synthesis
Beyond its role in introducing chirality, this compound is a key intermediate in the synthesis of more complex and biologically active molecules. Its structure is embedded within larger targets, providing a significant portion of the final molecular framework.
Chiral hydroxypropanoic acid derivatives are versatile intermediates in the synthesis of pharmaceuticals. nih.gov The structural motif of a 2-hydroxy acid is present in numerous biologically active compounds. For example, the synthesis of potent HIV-1 protease inhibitors has been achieved using optically active intermediates derived from chiral oxazolidinones, which can be prepared from α-hydroxy acids. nih.gov
The synthesis of the antibiotic Florfenicol is another example that showcases the importance of chiral intermediates. The total synthesis of this compound involved a key step utilizing a chiral bis-hydroxamic acid (BHA) ligand to achieve an asymmetric epoxidation, demonstrating how chiral auxiliaries and intermediates are crucial for accessing important pharmaceutical compounds. mdpi.com The functional groups on this compound make it a suitable starting material for multi-step syntheses of such complex targets.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are important drug targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. A significant class of PPAR agonists are derivatives of 2-aryloxypropanoic acids.
This compound is an ideal precursor for the synthesis of chiral 2-aryloxypropanoic acid-based PPAR agonists. The synthesis would involve a Williamson ether synthesis, where the hydroxyl group at the C2 position is deprotonated and reacts with a substituted phenol to form the desired aryloxy ether linkage. The benzyloxy group at the 3-position can be retained or modified as required by the target molecule. The stereochemistry at the C2 position is often crucial for potent PPAR agonism, making an enantiomerically pure starting material like this compound highly valuable.
Examples of Structurally Related PPAR Agonists:
| Compound Class | Target Receptor | Therapeutic Indication | Structural Link |
|---|---|---|---|
| 2-Aryloxypropanoic acids | PPARα/γ | Dyslipidemia, Type 2 Diabetes | The 2-hydroxypropanoic acid core can be converted to a 2-aryloxypropanoic acid. |
| Fibrates | PPARα | Hypertriglyceridemia | Many fibrates contain a chiral center and a propanoic acid moiety. |
Synthesis of Heteropeptides
While direct literature detailing the incorporation of this compound into heteropeptides is not extensively available, its structural features strongly suggest its potential as a non-proteinogenic amino acid surrogate. The carboxylic acid and hydroxyl groups are amenable to standard peptide coupling and modification reactions. The general strategy for incorporating such hydroxy acid-containing building blocks into a peptide backbone involves the protection of the hydroxyl group, activation of the carboxylic acid, and subsequent coupling with the N-terminus of a peptide chain or an amino acid ester.
The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be removed under specific conditions, such as catalytic hydrogenation, at a later stage in the synthesis. This orthogonality allows for selective deprotection without affecting other sensitive functionalities within the peptide. The stereochemistry at the C-2 position is crucial for influencing the secondary structure and biological activity of the resulting heteropeptide. The incorporation of such non-natural amino acid analogues can lead to peptides with enhanced proteolytic stability, improved pharmacokinetic properties, and novel biological activities.
Table 1: Key Reactions in Heteropeptide Synthesis
| Reaction Step | Reagents and Conditions | Purpose |
| Hydroxyl Protection | Benzyl bromide, NaH, THF | Protection of the primary alcohol to prevent side reactions. |
| Carboxylic Acid Activation | DCC, HOBt or HATU, DIPEA | Formation of an active ester to facilitate amide bond formation. |
| Peptide Coupling | Activated acid, Amino acid ester or peptide | Formation of the amide bond to incorporate the building block. |
| Benzyl Group Deprotection | H₂, Pd/C | Removal of the benzyl protecting group to yield the free hydroxyl. |
Intermediates for Pyrroloquinolone Analogues
Pyrroloquinoline quinone (PQQ) and its analogues are a class of redox cofactors with significant biological activity. While the direct synthesis of pyrroloquinolone analogues from this compound is not explicitly detailed in readily available literature, chiral hydroxypropanoic acid derivatives are valuable synthons for constructing complex heterocyclic systems. The stereocenter and the functional groups present in this compound can be strategically utilized to build the pyrroloquinoline core.
A plausible synthetic strategy would involve the conversion of the carboxylic acid and hydroxyl groups into functionalities that can participate in cyclization reactions to form the pyrrole and quinoline ring systems. For instance, the hydroxyl group could be converted into a leaving group for a nucleophilic substitution reaction, or the carboxylic acid could be transformed into an amide that participates in an intramolecular cyclization. The benzyloxy group would serve to protect the primary alcohol during the initial synthetic steps and could be deprotected and further functionalized at a later stage to introduce additional diversity into the final pyrroloquinolone analogues.
Synthesis of Other Biologically Active Scaffolds
This compound serves as a versatile chiral starting material for the synthesis of a variety of other biologically active scaffolds, including those with potential antiviral, antibacterial, and anticancer properties. The combination of a protected primary alcohol, a secondary alcohol, and a carboxylic acid in a stereodefined manner allows for diverse chemical transformations.
Antiviral Agents:
Research has shown that derivatives of 3-hydroxypropanoic acid can be utilized in the synthesis of novel antiviral compounds. For example, the core structure can be elaborated to create complex molecules that inhibit viral replication or entry. The chiral nature of the starting material is often critical for the biological activity of the final compound, as specific stereoisomers may exhibit significantly higher potency.
Antibacterial Scaffolds:
The development of new antibacterial agents is crucial to combat antibiotic resistance. Propanoic acid derivatives have been investigated as scaffolds for novel antibacterial compounds. The functional groups of this compound can be modified to introduce pharmacophores known to interact with bacterial targets. For instance, the carboxylic acid can be converted to amides or esters, and the hydroxyl groups can be functionalized to create diverse libraries of compounds for screening.
Anticancer Agents:
In the field of oncology, there is a continuous search for new chemical entities with potent and selective anticancer activity. Chiral building blocks like this compound are valuable in the synthesis of complex natural product analogues and other novel anticancer agents. The stereochemistry of these molecules is often a key determinant of their interaction with biological targets such as enzymes and receptors involved in cancer progression.
Table 2: Examples of Biologically Active Scaffolds from Propanoic Acid Derivatives
| Scaffold Class | Potential Biological Activity | Key Synthetic Transformations |
| Novel Nucleoside Analogues | Antiviral | Glycosylation of the hydroxyl group, modification of the carboxylic acid. |
| β-Lactam Analogues | Antibacterial | Intramolecular cyclization to form the four-membered ring. |
| Polyketide Fragments | Anticancer, Antimicrobial | Chain elongation and further stereoselective functionalization. |
Role in Polymer Science
Monomer for Functionalized Polyesters
The benzyl-protected lactide derived from (R)-3-(Benzyloxy)-2-hydroxypropanoic acid is an important monomer for synthesizing polyesters with pendant functional groups. nih.gov The benzyloxy group acts as a robust protecting group that is stable during polymerization, allowing for the creation of well-defined polymer chains. nih.gov These polymers are structurally analogous to established polyesters like polylactic acid (PLLA) and poly(lactic-co-glycolic acid) (PLGA). researchgate.net By copolymerizing this functional lactide with other common cyclic esters, such as lactide, researchers can precisely control the density of functional groups along the polymer backbone. This approach provides a pathway to materials with tailored properties, where the benzyloxymethyl side chains can be later converted to other functional moieties. nih.gov
Synthesis of Biodegradable Poly(α-hydroxy) Acids
Polymers synthesized using this compound are a class of biodegradable poly(α-hydroxy) acids. researchgate.net These materials are designed for applications where eventual degradation and absorption or elimination from the body is required, particularly in the biomedical and pharmaceutical fields. researchgate.net The biodegradability stems from the polyester (B1180765) backbone, which is susceptible to hydrolysis. Upon deprotection of the benzyl (B1604629) group, the side chain becomes a hydroxyl group, yielding a polymer backbone analogous to poly(glyceric acid). researchgate.net Glyceric acid is a natural metabolite that can be processed by the human body through the glycolytic pathway, suggesting that the degradation products of these polymers are likely to have low toxicity. researchgate.net This characteristic makes them attractive candidates for creating biocompatible materials.
Ring-Opening Polymerization (ROP) Studies
The most efficient method for producing high molecular weight and well-defined polyesters from this compound is through the Ring-Opening Polymerization (ROP) of its derived cyclic lactide monomer. researchgate.net ROP allows for excellent control over the polymer's molecular weight and molecular weight distribution. researchgate.net In a typical process, the benzyl-ether substituted lactide is copolymerized with another lactide, such as L-lactide, using a catalyst. nih.gov Organometallic catalysts, particularly those based on tin or aluminum, are commonly employed to initiate the polymerization through a coordination-insertion mechanism. researchgate.netrsc.org Research has demonstrated the synthesis of copolymers with varying compositions of the functionalized monomer, allowing for a systematic study of the material's properties. nih.gov
Below is a data table summarizing the results of a typical copolymerization experiment involving the lactide derived from (S)-3-(Benzyloxy)-2-hydroxypropanoic acid and L-lactide.
| Monomer Feed Ratio (Functional:L-Lactide) | Polymer Composition (Functional:L-Lactide) | Number Average Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| 10:90 | 9:91 | 24,000 | 1.29 |
| 20:80 | 18:82 | 23,000 | 1.35 |
| 30:70 | 27:73 | 24,000 | 1.34 |
| Data derived from a study on the synthesis of functional polylactide copolymers. nih.gov |
Post-Polymerization Functionalization of Derived Polymers
A key advantage of incorporating this compound into polymers is the potential for post-polymerization functionalization. rsc.orgsemanticscholar.org The benzyl ether side group is designed to be a temporary protecting group that can be removed after the polymer has been synthesized. nih.gov This unmasking is typically achieved through hydrogenolysis, often using a palladium-based catalyst like palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.gov
The process involves two main steps:
Deprotection (Debenzylation) : The benzyl groups of the copolymer are removed to yield a functional polymer with pendant hydroxyl (-OH) groups. The complete removal of the protecting group can be confirmed by ¹H NMR spectroscopy, marked by the disappearance of the phenyl proton signals. nih.gov
Further Modification : The newly exposed hydroxyl groups serve as reactive handles for attaching a wide variety of molecules. For instance, they can be reacted with succinic anhydride (B1165640) to introduce pendant carboxylic acid groups. These acid groups can then be used for standard carbodiimide (B86325) coupling reactions to attach amine-containing biological molecules, such as biotin, peptides, or drugs. nih.gov
This strategy allows for the creation of biofunctional materials where the polymer scaffold provides the structural integrity, and the attached molecules provide specific biological activity. nih.gov
Biological and Biochemical Research Applications Excluding Clinical Studies
Research Tool in Amino acid Metabolism Studies
The study of amino acid metabolism is crucial for understanding numerous physiological and pathological processes. Alterations in amino acid levels and metabolic pathways are associated with a range of conditions, including obesity, diabetes, and retinopathy. mdpi.comnih.govcdc.govmdpi.com (R)-3-(Benzyloxy)-2-hydroxypropanoic acid can serve as a valuable tool in this field. As a structural analog of naturally occurring α-hydroxy acids and amino acid derivatives, it can be used to probe metabolic pathways and the enzymes involved. medchemexpress.com
Researchers can utilize this compound to:
Investigate metabolic pathways: By introducing this compound into cellular or in vitro systems, researchers can observe its effects on the concentrations of various amino acids and their metabolites. This can help elucidate the roles of specific enzymes and transporters in amino acid metabolism.
Study cellular uptake and transport: The compound can be used to study the mechanisms by which cells absorb and transport small molecules related to amino acids.
Explore the impact on related metabolic networks: Changes in amino acid metabolism can affect other interconnected pathways, such as glucose and lipid metabolism. This compound can be used to explore these intricate relationships.
| Research Application in Amino Acid Metabolism | Investigated Parameter | Potential Outcome |
| Metabolic Pathway Analysis | Changes in intracellular amino acid concentrations | Identification of affected enzymes and pathways. |
| Cellular Transport Studies | Rate of uptake of the compound and related molecules | Characterization of specific transporters involved in amino acid and metabolite uptake. |
| Inter-pathway Regulation | Alterations in glucose and lipid metabolite levels | Understanding the crosstalk between amino acid metabolism and other metabolic networks. |
Investigation of Enzyme Inhibition and Modulation
The structural features of this compound make it a candidate for investigating enzyme inhibition and modulation. The β-hydroxy acid moiety present in its positional isomer is known to mimic transition states in enzymatic reactions, suggesting that this compound, an α-hydroxy acid, could act as a competitive inhibitor for certain enzymes.
Key areas of investigation include:
Competitive Inhibition: The carboxylic acid and hydroxyl groups can participate in hydrogen bonding within the active site of an enzyme, potentially competing with the natural substrate. This is a common mechanism for inhibitors of enzymes such as dehydrogenases and hydrolases.
Mapping Enzyme Active Sites: By studying how this molecule binds to an enzyme, for instance through crystallographic studies, researchers can gain insights into the shape and chemical environment of the enzyme's active site.
Modulation of Metabolic Pathways: Through the inhibition or modulation of specific enzymes, this compound can influence metabolic pathways, potentially affecting processes like energy metabolism and biosynthesis.
| Enzyme Class | Potential Inhibition Mechanism | Research Goal |
| Dehydrogenases | Competitive Inhibition | To understand substrate binding and catalysis. |
| Hydrolases | Competitive Inhibition | To map the active site and design specific inhibitors. |
| Kinases | Allosteric Modulation | To investigate regulatory sites on the enzyme. |
Studies on Receptor Binding Interactions
The interaction of small molecules with cellular receptors is a fundamental area of biochemical research. The hydroxyl and carboxyl groups of this compound allow it to form hydrogen bonds and other non-covalent interactions with the binding pockets of receptors. This makes it a useful probe for studying receptor-ligand interactions.
Potential research applications in this area are:
Characterizing Binding Pockets: By using this compound as a ligand in binding assays, researchers can help to define the structural and chemical requirements for binding to a particular receptor.
Identifying Novel Receptors: In screening assays, this compound could be used to identify previously unknown receptors that bind to molecules with similar structural motifs.
Developing Structure-Activity Relationships: By synthesizing and testing derivatives of this compound, researchers can establish structure-activity relationships, which are crucial for the design of more potent and selective receptor ligands.
| Receptor Type | Interaction Studied | Objective |
| G-protein coupled receptors | Ligand binding affinity | To characterize the orthosteric or allosteric binding sites. |
| Ion channels | Modulation of channel gating | To understand the structural basis of channel activation and inactivation. |
| Nuclear receptors | Agonist or antagonist activity | To identify novel modulators of gene transcription. |
Mimicry of Enzyme Structures for Chiral Catalysis
The development of artificial enzymes, or enzyme mimics, is a growing field of research with applications in catalysis. Chiral molecules are particularly valuable in this context for their ability to catalyze enantioselective reactions. The principles of using chiral molecules to create artificial enzymes have been demonstrated in various systems, such as nanozymes. nih.govrsc.orgresearchgate.net
While direct use of this compound in this context is not extensively documented, its chiral nature makes it a potential component for constructing such mimics. The concept involves incorporating chiral molecules into a larger scaffold, such as a polymer or nanoparticle, to create a chiral microenvironment that can selectively bind and transform a specific enantiomer of a substrate. nih.govrsc.org
For example, chiral amino acids have been appended to polymer shells to create artificial peroxidases with high enantioselectivity. nih.govrsc.org Similarly, this compound could potentially be used to:
Create Chiral Catalytic Surfaces: By immobilizing the molecule on a solid support, it may be possible to create a surface that can selectively catalyze a reaction on a prochiral substrate.
Develop Chiral Nanomaterials: Incorporation of this molecule into nanomaterials could impart them with enzyme-like catalytic properties, including stereoselectivity.
| Artificial Enzyme System | Role of Chiral Molecule | Potential Catalytic Application |
| Polymer-based mimic | Provides a chiral microenvironment for the active site. | Asymmetric synthesis |
| Nanoparticle-based mimic | Acts as a chiral selector on the nanoparticle surface. | Enantioselective sensing |
| Micellar catalyst | Forms chiral aggregates that act as reaction vessels. | Stereoselective hydrolysis |
Analytical Techniques for Characterization and Purity Assessment in Research
Chromatographic Methods
Chromatographic techniques are essential for separating the target compound from impurities and for resolving its enantiomers.
Determining the enantiomeric excess (e.e.) is critical for chiral compounds like (R)-3-(Benzyloxy)-2-hydroxypropanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose. heraldopenaccess.us The technique relies on a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, leading to different retention times and enabling their separation and quantification. sigmaaldrich.com
Several types of CSPs are effective for the separation of acidic enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives [amylose tris(3,5-dimethylphenylcarbamate)], and macrocyclic glycopeptide-based columns (e.g., using teicoplanin) have proven successful in resolving the enantiomers of various lactic acid derivatives. mdpi.com The separation can be performed in either normal-phase or reversed-phase mode. sigmaaldrich.commdpi.com A common approach for acidic compounds involves a normal-phase mobile system, often a mixture of n-hexane and an alcohol like 2-propanol, sometimes with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net Detection is typically achieved using a UV detector. heraldopenaccess.us The method's validation ensures it is precise, accurate, and linear for quantifying the undesired enantiomer, even at low levels. nih.govresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase Type | Polysaccharide-based [e.g., Amylose tris(5-chloro-2-methylphenylcarbamate)] or Macrocyclic Glycopeptide (e.g., Teicoplanin) | mdpi.commdpi.com |
| Mobile Phase | n-Hexane/2-Propanol with Trifluoroacetic Acid (TFA) (Normal Phase) or Acetonitrile/Water with Acid (Reversed Phase) | researchgate.netmdpi.com |
| Flow Rate | Typically 0.5 - 1.0 mL/min | mdpi.com |
| Detection | UV-DAD (e.g., at 210-254 nm) | mdpi.com |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | mdpi.com |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton at the chiral center, and the protons of the hydroxyl and carboxylic acid groups. hmdb.ca The integration of these signals corresponds to the number of protons in each environment. docbrown.info
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment | Reference |
|---|---|---|---|
| ~7.30 | Multiplet | Aromatic protons (C₆H₅) | hmdb.ca |
| ~4.50 | Singlet | Benzylic protons (-O-CH₂-Ph) | hmdb.ca |
| ~4.15 | Triplet | Methine proton (-CH(OH)-) | hmdb.ca |
| ~3.60 | Doublet | Methylene protons (-CH₂-O-) | hmdb.ca |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic methylene carbon, the carbon bearing the hydroxyl group, and the terminal methylene carbon. hmdb.ca
| Chemical Shift (δ) ppm | Carbon Assignment | Reference |
|---|---|---|
| ~174.5 | Carboxylic acid carbon (-COOH) | hmdb.caresearchgate.net |
| ~138.5 | Quaternary aromatic carbon (C-ipso) | hmdb.ca |
| ~128.3 | Aromatic carbons (C-ortho, C-meta) | hmdb.ca |
| ~127.5 | Aromatic carbon (C-para) | hmdb.ca |
| ~72.8 | Methylene carbon (-CH₂-O-) | hmdb.ca |
| ~72.1 | Benzylic carbon (-O-CH₂-Ph) | hmdb.ca |
| ~69.7 | Methine carbon (-CH(OH)-) | hmdb.caresearchgate.net |
2D COSY (Correlation Spectroscopy): A 2D COSY experiment is used to establish proton-proton coupling relationships within the molecule. It would show a cross-peak connecting the methine proton (-CH(OH)-) with the adjacent methylene protons (-CH₂-O-), confirming their connectivity in the propanoic acid backbone. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. spectroscopyonline.com The spectrum of this compound is characterized by several key absorption bands. The presence of both a carboxylic acid and an alcohol hydroxyl group results in a very broad O-H stretching band. shout.education The carbonyl group of the carboxylic acid gives rise to a strong, sharp C=O stretching absorption. spectroscopyonline.com
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Reference |
|---|---|---|---|
| 3550 - 2500 (very broad) | O-H stretch | Carboxylic acid and Alcohol | spectroscopyonline.comshout.education |
| 3030 - 3000 | C-H stretch | Aromatic | spectroscopyonline.com |
| 2950 - 2850 | C-H stretch | Aliphatic | spectroscopyonline.com |
| ~1730 | C=O stretch | Carboxylic acid | shout.education |
| 1320 - 1210 | C-O stretch | Carboxylic acid | spectroscopyonline.com |
| 1250 - 1000 | C-O stretch | Ether and Alcohol | spectroscopyonline.com |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and fragmentation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 196.2 g/mol . scbt.com The fragmentation pattern can provide further structural proof. Characteristic fragments would include the loss of the benzyl group or cleavage leading to the formation of the stable tropylium (B1234903) ion. docbrown.info
| m/z | Proposed Ion Structure | Fragmentation Pathway | Reference |
|---|---|---|---|
| 197 | [C₁₀H₁₂O₄+H]⁺ | Protonated molecule [M+H]⁺ | scbt.com |
| 179 | [M+H-H₂O]⁺ | Loss of water | docbrown.info |
| 107 | [C₇H₇O]⁺ | Benzyloxymethylene cation | docbrown.info |
| 91 | [C₇H₇]⁺ | Tropylium ion | docbrown.info |
X-ray Crystallography and Structural Analysis of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, including its absolute configuration. nih.gov While a crystal structure for the title compound is not widely published, analysis of closely related derivatives provides invaluable insight.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₆O₄ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| Unit Cell Dimensions | a = 8.532 Å | researchgate.net |
| b = 5.782 Å | ||
| c = 14.050 Å, β = 102.784° | ||
| Volume (V) | 676.0 ų | researchgate.net |
| Molecules per unit cell (Z) | 2 | researchgate.net |
Future Research Directions
Development of More Efficient and Sustainable Asymmetric Synthesis Routes
The production of enantiomerically pure (R)-3-(Benzyloxy)-2-hydroxypropanoic acid is crucial for its application. While classical resolution and chiral pool synthesis methods exist, future research is geared towards more efficient and environmentally benign asymmetric synthesis strategies. rsc.orgnih.gov Key areas of development include biocatalysis and organocatalysis, which promise high selectivity and reduced environmental impact. umb.edumdpi.com
Biocatalytic Approaches: Enzymes offer high stereoselectivity under mild reaction conditions. Researchers are exploring the use of lactate dehydrogenases (LDHs) and enoate reductases for the asymmetric reduction of corresponding keto-acid or unsaturated precursors. researchgate.netnih.gov Enoate reductases, from the 'old yellow enzyme' family, have shown remarkable success in the asymmetric bioreduction of related acrylate derivatives, achieving excellent enantiomeric excess (ee) of over 99%. researchgate.net Future work will likely focus on enzyme engineering and process optimization to enhance substrate scope, reaction rates, and scalability for industrial production. nih.gov
Organocatalytic Strategies: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of heavy metals. umb.edu For α-hydroxy acids, chiral Brønsted acids and bifunctional catalysts like BINAM-derived bis-urea can activate substrates to facilitate highly enantioselective transformations. rsc.orgnih.gov Research is directed at designing new organocatalysts that can efficiently synthesize the target molecule from simple achiral starting materials, focusing on atom economy and catalyst recyclability. researchgate.net
| Synthesis Method | Catalyst/Enzyme Type | Key Advantages | Future Research Focus |
|---|---|---|---|
| Biocatalytic Reduction | Enoate Reductases, Lactate Dehydrogenases (LDHs) | High enantioselectivity (>99% ee), mild conditions, environmentally friendly. researchgate.netnih.gov | Enzyme engineering for improved substrate specificity and reaction kinetics; process optimization for large-scale synthesis. |
| Asymmetric Organocatalysis | Chiral Brønsted Acids, Bifunctional Urea/Thiourea Catalysts | Metal-free, high enantioselectivity, catalyst tunability. rsc.orgnih.gov | Development of novel, highly active catalysts; expansion to one-pot multi-step syntheses. |
| Transition Metal Catalysis | Palladium, Ruthenium Complexes | High efficiency, functional group tolerance. nih.gov | Design of more sustainable and cost-effective metal catalysts; exploration of C-H activation strategies. rsc.org |
Exploration of Novel Derivatization Strategies for Advanced Materials
The unique chiral structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials, particularly biodegradable polymers and liquid crystals. Derivatization—the chemical modification of the molecule—is key to unlocking these applications. wikipedia.org
Biodegradable Polymers: Poly(hydroxy acids) are gaining attention as sustainable alternatives to petrochemical-based plastics. rsc.org The self-condensation of hydroxy acids is a direct route to producing these polymers. Future research will focus on derivatizing this compound to control the physical properties of the resulting polyesters, such as thermal stability, mechanical strength, and degradation rate. Strategies may involve copolymerization with other hydroxy acids or converting the acid to more reactive monomers for ring-opening polymerization. researchgate.net
Chiral Liquid Crystals: Chirality is a fundamental property in the design of advanced liquid crystals, including ferroelectric and cholesteric phases. mdpi.comresearchgate.net These materials are used in displays, sensors, and smart textiles. wikipedia.org By esterifying the carboxylic acid and hydroxyl groups of this compound with various aromatic and aliphatic moieties, new chiral liquid crystalline molecules can be synthesized. researchgate.netmanchester.ac.uk Research will explore how systematic changes to the molecular structure influence the mesophase behavior and electro-optical properties of these materials. researchgate.net
Expansion of Catalytic Applications with New Chiral Ligands
The stereochemically defined structure of this compound makes it an excellent scaffold for the synthesis of new chiral ligands for asymmetric catalysis. rsc.org These ligands can coordinate with transition metals to create catalysts that control the stereochemical outcome of a chemical reaction.
Future efforts will be directed towards synthesizing novel ligand families derived from this chiral backbone. For instance, the hydroxyl and carboxyl groups can be converted into phosphine, amine, or N-heterocyclic carbene (NHC) functionalities, which are known to be effective in a wide range of metal-catalyzed reactions. nih.govmdpi.com Research will focus on creating P,N-ligands or hydroxamic acid-based ligands, which have shown promise in palladium-catalyzed allylic substitutions and other carbon-carbon bond-forming reactions. mdpi.com The goal is to develop robust and highly selective catalysts for synthesizing valuable chiral molecules. nih.gov
| Ligand Type | Potential Metal Catalyst | Target Asymmetric Reaction | Research Goal |
|---|---|---|---|
| Chiral Hydroxamic Acids | Hafnium (Hf), Vanadium (V) | Epoxidation, C-H Activation. mdpi.com | Achieve high enantioselectivity in the synthesis of complex natural products and pharmaceuticals. |
| P,N-Ligands | Palladium (Pd), Rhodium (Rh) | Allylic Alkylation, Hydrogenation. | Develop modular and tunable ligands for broad substrate scope and high catalytic turnover. |
| Chiral Carboxylic Acids (as ligands) | Ruthenium (Ru), Copper (Cu) | C-H Annulation, Diels-Alder Reactions. nih.gov | Explore direct use in C-H functionalization and cycloaddition reactions. |
Further Investigation into Broader Biological Roles as a Research Probe
While many aryl propionic acid derivatives are known for their anti-inflammatory properties, the specific biological roles of this compound are not fully understood. orientjchem.orgmdpi.com Recent studies on structurally similar molecules suggest it could serve as a valuable research probe for investigating specific biological pathways.
A significant area of future investigation is its potential interaction with G protein-coupled receptors (GPCRs). For example, derivatives of the enantiomeric (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as potent and selective antagonists of GPR34, a receptor implicated in neuropathic pain. nih.govresearchgate.net This finding opens the door for researchers to synthesize and test this compound and its derivatives as probes to study the function and pharmacology of GPR34 and other related receptors. Such studies could elucidate the role of these receptors in various physiological and pathological processes and identify new therapeutic targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-3-(Benzyloxy)-2-hydroxypropanoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via stereoselective aldol condensation. For example, (R)-configured hydroxy acids are often prepared using chiral auxiliaries or asymmetric catalysis. A reported method involves reacting benzyl-protected glyceraldehyde with a malonic acid derivative in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydroxide in ethanol) to form the β-hydroxy acid backbone . Subsequent deprotection and purification via recrystallization or column chromatography yield the enantiomerically pure product.
Q. How can the stereochemical purity of this compound be characterized?
- Methodological Answer : Chiral HPLC or polarimetry is critical. For HPLC, use a chiral stationary phase (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures to confirm enantiopurity. Polarimetry can quantify optical rotation, with typical values reported for similar (R)-configured hydroxy acids (e.g., (R)-3-(4-hydroxyphenyl)lactic acid shows [α] = -13.2° in NaOH) .
Q. What analytical techniques are recommended for verifying structural integrity?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC), FTIR, and high-resolution mass spectrometry (HRMS). For NMR, the benzyloxy group shows characteristic aromatic protons (δ 7.2–7.4 ppm) and a downfield-shifted hydroxy proton (δ 5.0–5.5 ppm). FTIR confirms C=O (1700–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer : Unexpected peaks may arise from diastereomeric byproducts or residual solvents. Use 2D NMR (e.g., NOESY) to confirm spatial proximity of the benzyloxy and hydroxy groups. Compare with structurally similar compounds like (R)-3-(4-hydroxyphenyl)lactic acid, where NOESY correlations between the hydroxy proton and adjacent CH₂ group confirm configuration . LC-MS can detect trace impurities (<0.1%) from incomplete purification .
Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer : Employ enzymatic resolution or chiral catalysts. Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired enantiomer of a racemic ester intermediate. For example, methyl (R)-3-(benzyloxy)-2-hydroxypropanoate can be resolved via enzymatic hydrolysis, achieving >98% ee . Alternatively, Sharpless asymmetric epoxidation or Jacobsen catalysts can induce chirality in precursor molecules .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show degradation at extreme pH (pH <2 or >10). At pH 3–7, the compound is stable for >72 hours at 25°C. Monitor degradation via HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Degradation products include benzyl alcohol (from hydrolysis) and oxo-acid derivatives (from oxidation) .
Q. How to design a comparative reactivity study with analogs like (S)-3-(benzyloxy)-2-hydroxypropanoic acid?
- Methodological Answer : Compare reaction rates in esterification or oxidation. For example, (R)- and (S)-enantiomers may show divergent reactivity in Mitsunobu reactions due to steric effects. Use kinetic assays (e.g., UV-Vis monitoring of NADH oxidation in enzymatic assays) to quantify differences. Data from similar compounds, like (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, suggest that electron-withdrawing substituents accelerate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
